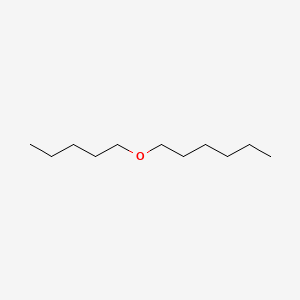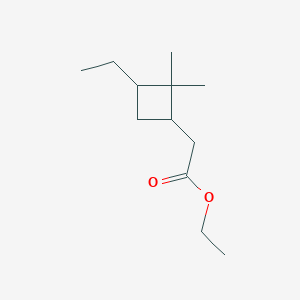
1-Chloro-2-methylaziridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-2-methylaziridine is a three-membered heterocyclic compound containing a nitrogen atom and a chlorine substituent on the second carbon. This compound is part of the aziridine family, known for their significant ring strain and reactivity. Aziridines are valuable intermediates in organic synthesis due to their ability to undergo various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylaziridine can be synthesized through several methods. One common approach involves the reaction of 2-chloroethylamine with a base, such as sodium hydroxide, to induce cyclization and form the aziridine ring. Another method includes the use of chloroamine derivatives and alkenes under specific conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound typically involves the large-scale application of the aforementioned synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Chloro-2-methylaziridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols.
Ring-Opening Reactions: Due to the ring strain, the aziridine ring can be opened by nucleophiles, leading to the formation of linear amines.
Oxidation and Reduction: The compound can be oxidized to form aziridine N-oxides or reduced to yield secondary amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Ring-Opening Reactions: Acidic or basic conditions with nucleophiles such as water, alcohols, or amines.
Oxidation: Oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride.
Major Products:
Nucleophilic Substitution: Substituted aziridines.
Ring-Opening Reactions: Linear amines or amino alcohols.
Oxidation: Aziridine N-oxides.
Reduction: Secondary amines.
Wissenschaftliche Forschungsanwendungen
1-Chloro-2-methylaziridine has diverse applications in scientific research:
Wirkmechanismus
The mechanism of action of 1-Chloro-2-methylaziridine involves its high reactivity due to ring strain. The compound can alkylate nucleophilic sites in biomolecules, leading to the formation of covalent bonds with DNA, proteins, and other cellular components. This alkylation can disrupt normal cellular functions, making it a potential candidate for anticancer and antimicrobial applications .
Vergleich Mit ähnlichen Verbindungen
Aziridine: The parent compound of the aziridine family, lacking the chlorine substituent.
2-Methylaziridine: Similar structure but without the chlorine atom.
1-Chloroaziridine: Lacks the methyl group on the aziridine ring.
Uniqueness: 1-Chloro-2-methylaziridine is unique due to the presence of both a chlorine and a methyl group on the aziridine ring. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs .
Eigenschaften
CAS-Nummer |
24457-26-9 |
|---|---|
Molekularformel |
C3H6ClN |
Molekulargewicht |
91.54 g/mol |
IUPAC-Name |
1-chloro-2-methylaziridine |
InChI |
InChI=1S/C3H6ClN/c1-3-2-5(3)4/h3H,2H2,1H3 |
InChI-Schlüssel |
IADSLMKKPWETFK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CN1Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


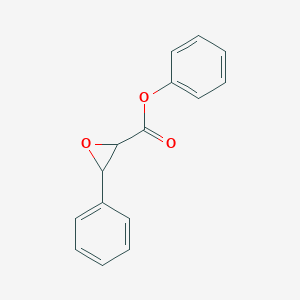
![Benzoic acid, 4-[(phenylimino)methyl]-, methyl ester](/img/structure/B14686163.png)
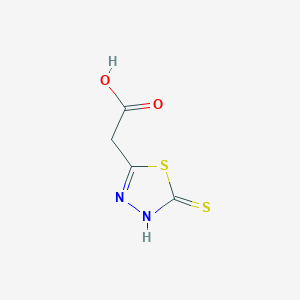
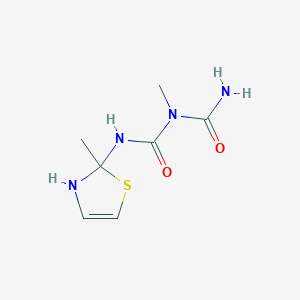
![1-[(Z)-hex-1-enyl]-2-methylcyclohexane](/img/structure/B14686175.png)
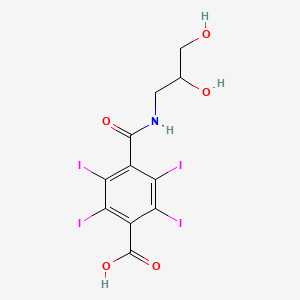
![1,3-Bis(ethylsulfanyl)-2-[(ethylsulfanyl)methyl]-2-methylpropane](/img/structure/B14686182.png)
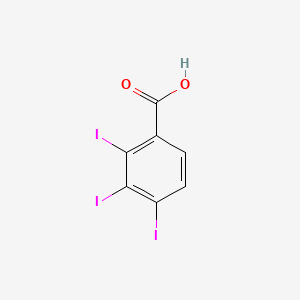
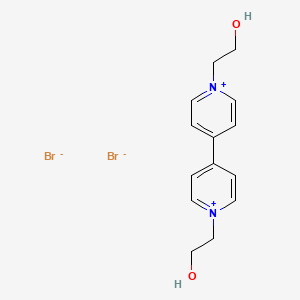
![Ethyl 6-(4-chlorophenoxy)-4-{[3-(diethylamino)propyl]amino}-1,5-naphthyridine-3-carboxylate](/img/structure/B14686221.png)


